molecular formula C12H11BrN4OS B2747605 N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097899-60-8

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2747605
CAS No.: 2097899-60-8
M. Wt: 339.21
InChI Key: PGNIEMSBRRWSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic compound with a molecular formula of C12H11BrN4OS This compound features a unique structure that includes a bromothiophene moiety, an azetidine ring, and a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 4-bromothiophene.

    Azetidine Ring Formation: The bromothiophene intermediate undergoes a carbonylation reaction to introduce the carbonyl group, followed by cyclization to form the azetidine ring.

    Pyrimidine Coupling: The azetidine intermediate is then coupled with a pyrimidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with biological receptors or enzymes, while the azetidine and pyrimidine groups contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine: This compound is structurally similar but contains a pyridazine ring instead of a pyrimidine ring.

    N-[1-(4-chlorothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine: This compound has a chlorine atom instead of a bromine atom in the thiophene moiety.

Uniqueness

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromothiophene moiety, azetidine ring, and pyrimidine group makes it a versatile compound for various applications.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4OS/c13-8-3-10(19-6-8)12(18)17-4-9(5-17)16-11-1-2-14-7-15-11/h1-3,6-7,9H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNIEMSBRRWSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.